

BMS-561392 formate biological activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMS-561392 formate

Cat. No.: B12385739

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An In-Depth Technical Guide to the Biological Activity of BMS-561392

Core Compound: BMS-561392 (DPC 333)

Introduction

BMS-561392, also known as DPC 333, is a potent and selective small molecule inhibitor of Tumor Necrosis Factor- α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[1][2] TACE is a key enzyme responsible for the proteolytic processing and release of soluble Tumor Necrosis Factor-alpha (TNF- α), a pro-inflammatory cytokine implicated in a variety of inflammatory diseases.[2][3] Developed by Bristol-Myers Squibb, BMS-561392 was investigated for the potential treatment of conditions characterized by TNF- α overproduction, such as rheumatoid arthritis (RA) and inflammatory bowel disease (IBD).[4] Despite promising preclinical data, its clinical development was halted.[5] This guide provides a detailed overview of its biological activity, mechanism of action, and the experimental protocols used for its characterization.

Mechanism of Action

The primary mechanism of action of BMS-561392 is the direct inhibition of the TACE/ADAM17 enzyme.[1] TACE is a membrane-bound zinc-dependent metalloproteinase that cleaves the extracellular domain of various cell surface proteins, a process known as "shedding".[2] Its most prominent substrate is the 26 kDa transmembrane precursor of TNF- α (pro-TNF- α).[2] By cleaving pro-TNF- α , TACE releases the soluble 17 kDa mature TNF- α , which is a potent mediator of inflammatory responses.[2]

BMS-561392 acts by binding to the active site of TACE, preventing it from processing pro-TNF- α and other substrates. This leads to a significant reduction in the levels of soluble TNF- α , thereby mitigating downstream inflammatory signaling cascades.

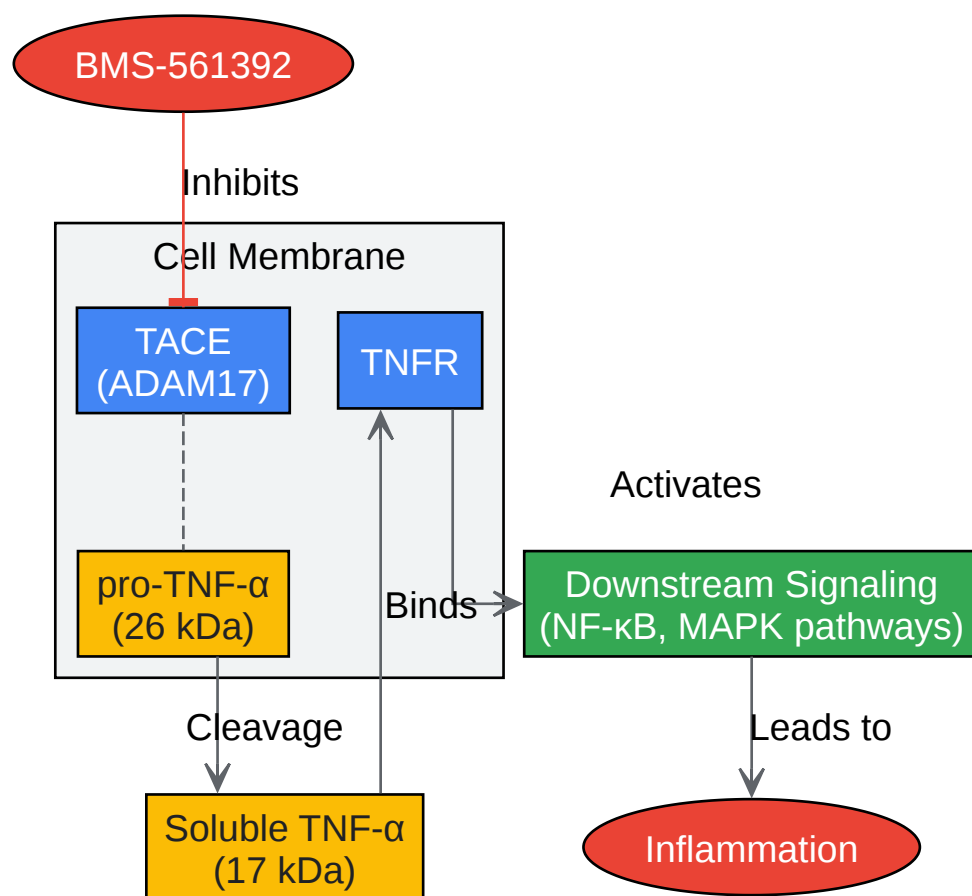
Quantitative Biological Activity Data

The potency and selectivity of BMS-561392 have been quantified in various in vitro assays. The data below summarizes its inhibitory activity.

Target	Assay Type	Value	Reference
TACE (ADAM17)	Enzyme Inhibition	IC50: 0.20 nM	[5]
Selectivity	Enzyme Inhibition	>100-fold over other MMPs	[5]

Signaling Pathway Inhibition

BMS-561392 primarily interferes with the TNF- α signaling pathway by preventing the generation of its soluble, active form. The diagram below illustrates the canonical TNF- α signaling cascade and the point of inhibition by BMS-561392.



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Caption: Inhibition of TNF- α signaling by BMS-561392.

Experimental Protocols

The characterization of BMS-561392 involved several key in vitro and in vivo experiments.

1. TACE Enzymatic Activity Assay

- Objective: To determine the direct inhibitory effect of BMS-561392 on TACE enzyme activity.
- Methodology: A fluorogenic assay is typically used.^[6]
 - Reagents: Recombinant human TACE enzyme, a fluorogenic peptide substrate for TACE, assay buffer, and BMS-561392 at various concentrations.
 - Procedure:

- The TACE enzyme is pre-incubated with varying concentrations of BMS-561392 in an appropriate assay buffer.
- The fluorogenic substrate is added to initiate the enzymatic reaction. This substrate is a peptide containing a fluorophore and a quencher. When intact, the quencher suppresses the fluorescence.
- Upon cleavage by TACE, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.
- Fluorescence is monitored over time using a plate reader.
- Data Analysis: The rate of increase in fluorescence is proportional to TACE activity. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

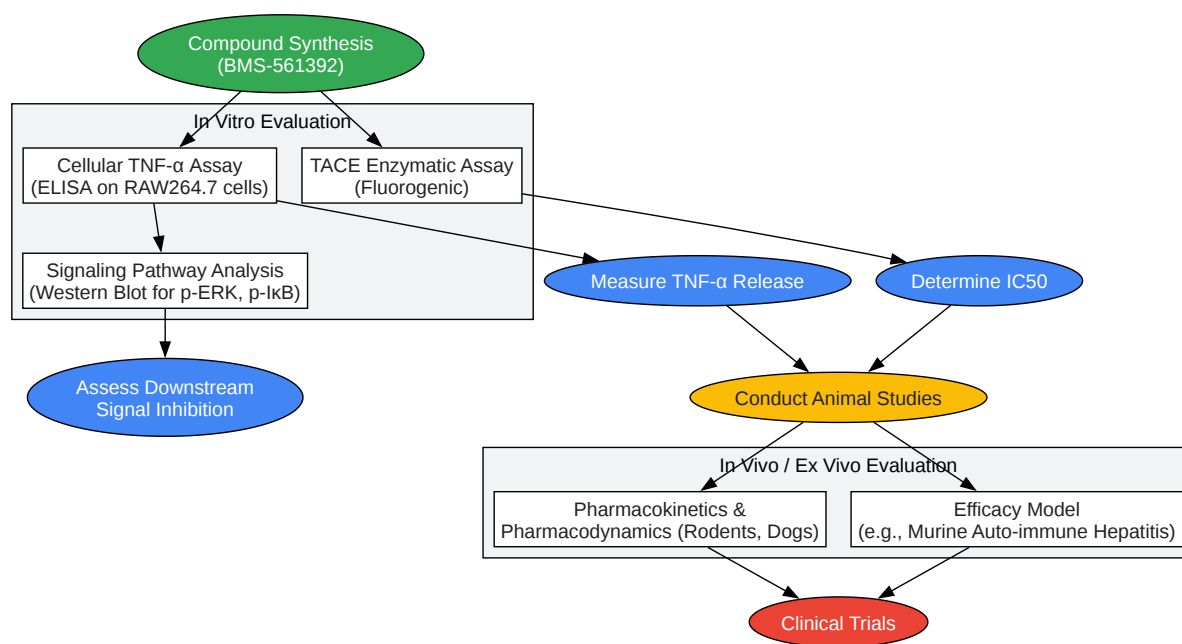
2. Cellular TNF- α Release Assay

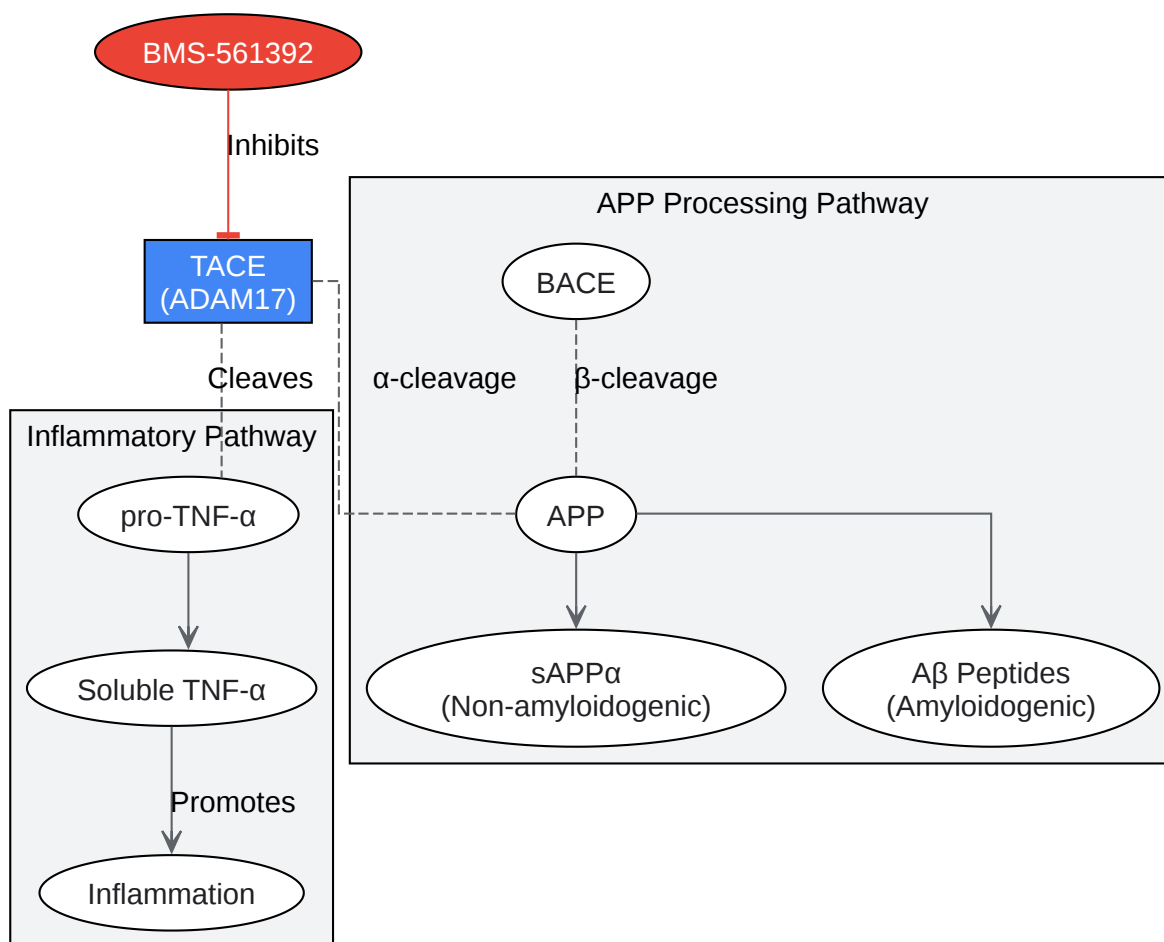
- Objective: To measure the ability of BMS-561392 to inhibit the release of TNF- α from cells.
- Methodology: An Enzyme-Linked Immunosorbent Assay (ELISA) is performed on stimulated immune cells, such as RAW264.7 macrophages.^[6]
 - Cell Culture: RAW264.7 cells are cultured in appropriate media.
 - Procedure:
 - Cells are seeded in multi-well plates and allowed to adhere.
 - The cells are pre-treated with different concentrations of BMS-561392 for a specified period.
 - Inflammatory stimulation is induced using an agent like Lipopolysaccharide (LPS).^[6]
 - After incubation, the cell culture supernatant is collected.
 - The concentration of soluble TNF- α in the supernatant is quantified using a standard sandwich ELISA kit.

- Data Analysis: The amount of TNF- α detected is compared between treated and untreated samples to determine the dose-dependent inhibitory effect of the compound.

3. Western Blot for Signaling Proteins

- Objective: To assess the impact of TACE inhibition on downstream signaling pathways.
- Methodology: Western blotting is used to detect the phosphorylation status of key signaling proteins like I κ B and ERK.[\[6\]](#)
 - Procedure:
 - Cells (e.g., RAW264.7) are treated as described in the cellular TNF- α release assay (stimulation with or without inhibitor).
 - After treatment, cell lysates are prepared.
 - Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
 - Proteins are transferred to a membrane (e.g., PVDF).
 - The membrane is probed with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-I κ B, p-ERK) and total protein as a loading control.
 - Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence.
 - Data Analysis: Band intensities are quantified to determine the relative change in protein phosphorylation upon treatment.[\[6\]](#)





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- To cite this document: BenchChem. [BMS-561392 formate biological activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385739#bms-561392-formate-biological-activity]

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